1-Bromo-3-chloropropane-d6
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Overview
Description
“1-Bromo-3-chloropropane-d6” is a labelled analogue and is intended for use as an internal standard for 1-Bromo-3-chloropropane . It appears as a colorless liquid . It is used in the preparation of active pharmaceutical ingredient intermediate such as gemfibrozil and reproterol . It is also involved in the preparation of cardiovascular diseases and analgesic drugs materials . It is utilized as a phase separation reagent for the isolation of ribonucleic acid (RNA) in high quality .
Synthesis Analysis
1-Bromo-3-chloropropane is virtually always produced by the free-radical addition of anhydrous hydrogen bromide to allyl chloride . It can also be made from ethylene and methylene chlorobromide .
Molecular Structure Analysis
The molecular structures and conformational compositions of 1-bromo-3-chloropropane have been studied by gas-phase electron diffraction .
Chemical Reactions Analysis
The pressure and temperature dependence of the thermal decomposition of 1-bromo-3-chloropropane has been theoretically investigated . The reaction takes place majorly through the elimination of HBr .
Physical And Chemical Properties Analysis
1-Bromo-3-chloropropane-d6 has a molecular weight of 163.47 g/mol . It is insoluble in water and denser than water . It has a boiling point of 143 °C and a specific gravity of 1.652 g/mL at 25 °C .
Scientific Research Applications
Photodissociation Studies
The study of the photodissociation of 1-bromo-3-chloropropane at 234 and 265 nm using ion velocity imaging has revealed the dynamics of molecules with multichromophores. This research provides insights into the direct dissociation of the C-Br bond, showcasing the speed and angular distributions of Br* and Br, as well as noting the appearance of chlorine fragments as part of a secondary dissociation process. The implications of these findings extend our understanding of the photodissociation mechanisms in multichromophoric molecules (Wei et al., 2008).
Quantum-Chemical Kinetic Studies
Quantum-chemical kinetic studies on the unimolecular decomposition reactions of 1-bromo-3-chloropropane have delved into the temperature and pressure dependence of its thermal decomposition. This research highlights the major pathways of reaction and the calculated molecular properties and transition states, offering a comprehensive kinetic analysis. The findings contribute valuable data to the field of chemical kinetics and thermodynamics, particularly in understanding the behavior of halogenated compounds under varying conditions (Bracco et al., 2022).
Gas Chromatography Method Development
The development of gas chromatography methods for the determination of 1-bromo-3-chloropropane residues in piperaquine phosphate signifies its importance in ensuring the purity and safety of pharmaceutical compounds. This methodology underscores the compound's relevance in pharmaceutical analytics and quality control, showcasing a simple, accurate, and reproducible method for detecting residues of 1-bromo-3-chloropropane (Cheng, 2013).
Conformational and Structural Studies
Investigations into the conformational and structural behavior of related halopropanes, such as 1-chloropropane and 1-bromopropane, through temperature-dependent FT-IR spectra and ab initio calculations, provide a foundational understanding of molecular dynamics and structural characteristics. These studies not only enrich our knowledge of halopropane behavior in different environments but also offer a comparative perspective on the effects of halogen substitution on molecular stability and conformation (Durig et al., 2001).
Synthesis and Chemical Reactions
Research into the synthesis and trapping of 3-substituted 1-chlorocyclopropenes from 1-bromo-2,2-dichloro-3-trimethylsilylcyclopropane highlights innovative synthetic routes in organic chemistry. These studies not only demonstrate the versatility of 1-bromo-3-chloropropane derivatives in synthesizing novel compounds but also contribute to the advancement of synthetic methodologies and the exploration of reaction mechanisms (Lee & Chen, 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-bromo-3-chloro-1,1,2,2,3,3-hexadeuteriopropane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BrCl/c4-2-1-3-5/h1-3H2/i1D2,2D2,3D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFESCIUQSIBMSM-NMFSSPJFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Cl)C([2H])([2H])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801028033 |
Source
|
Record name | 1-Bromo-3-chloropropane-d6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801028033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.47 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-chloropropane-d6 | |
CAS RN |
1173018-46-6 |
Source
|
Record name | 1-Bromo-3-chloropropane-d6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801028033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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